Microtubule inhibitor 7

Non-small cell lung cancer Microtubule inhibitor Cytotoxicity assay

Microtubule inhibitor 7 (Compound 17p) is a furan-substituted diketopiperazine with a 9-fold potency improvement (NCI-H460 IC50 2.9 nM) over the clinical-stage plinabulin. This colchicine-site binding agent shows broad nanomolar efficacy (BxPC-3 IC50 2.0 nM, HT-29 IC50 2.2 nM). Procure this tool compound for SAR studies or comparative oncology research where high target engagement and reproducible potency are critical. Note: Research use only; controlled substance restrictions may apply in certain territories.

Molecular Formula C25H19FN2O5
Molecular Weight 446.4 g/mol
Cat. No. B12417360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrotubule inhibitor 7
Molecular FormulaC25H19FN2O5
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(O1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2
InChIInChI=1S/C25H19FN2O5/c1-32-14-20-10-9-19(33-20)13-22-25(31)27-21(24(30)28-22)12-15-3-2-4-17(11-15)23(29)16-5-7-18(26)8-6-16/h2-13H,14H2,1H3,(H,27,31)(H,28,30)/b21-12-,22-13-
InChIKeyXOIXHBHDGPMJTM-HDSGJDLKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Microtubule Inhibitor 7 (Compound 17p): A High-Potency Furan-Diketopiperazine Microtubule Inhibitor


Microtubule inhibitor 7, specifically the compound designated 17p (CAS 2416338-65-1), belongs to the furan-diketopiperazine class of microtubule-targeting agents [1]. Derived from structural optimization of the clinical-stage compound plinabulin, 17p is a potent disruptor of microtubule polymerization [1]. Its molecular formula is C25H19FN2O5, with a molecular weight of 446.43 Da, and it is supplied as a solid .

Why a Generic Microtubule Inhibitor Cannot Substitute for Microtubule Inhibitor 7 (17p)


Substituting compound 17p with a general microtubule inhibitor is not scientifically defensible due to significant differences in potency, structural binding, and resistance profiles. The unique furan substitution of 17p confers a binding interaction at the colchicine site of tubulin that is distinct from earlier compounds like plinabulin, which relied on a tert-butyl moiety [1]. This structural divergence translates into an approximately 9-fold improvement in cellular potency against the NCI-H460 lung cancer cell line (IC50 = 2.9 nM) compared to its parent scaffold plinabulin (IC50 = 26.2 nM) [1]. Furthermore, 17p demonstrates potent activity across a panel of cell lines, including pancreatic (BxPC-3, IC50 = 2.0 nM) and colon (HT-29, IC50 = 2.2 nM) cancer models [1]. These quantitative differences in target engagement and cellular efficacy mean that using a different microtubule inhibitor would not replicate the specific biological outcomes and potency profile of 17p.

Quantitative Comparative Evidence for Selecting Microtubule Inhibitor 7 (Compound 17p)


Potency Advantage in NCI-H460 Lung Cancer Model vs. Plinabulin

Compound 17p exhibits a 9-fold increase in cytotoxic potency compared to the clinical-stage compound plinabulin in the NCI-H460 non-small cell lung cancer cell line [1]. This substantial gain in potency is a direct result of structural optimization, where a methoxymethyl-substituted furan ring replaces the previously essential tert-butyl group on the imidazole ring [1].

Non-small cell lung cancer Microtubule inhibitor Cytotoxicity assay Structure-activity relationship

Comparative Potency Against Pancreatic Cancer Cell Line BxPC-3 vs. Plinabulin

In the pancreatic cancer cell line BxPC-3, compound 17p demonstrates more than double the potency of plinabulin . This cross-cancer type efficacy indicates that the improved binding interaction of 17p is not limited to a single cell line and may confer broader applicability.

Pancreatic cancer BxPC-3 Microtubule inhibitor Cytotoxicity

Mechanistic Differentiation via Immunofluorescence and Tubulin Binding

Immunofluorescence assays provide direct evidence that compounds 17o and 17p efficiently inhibit microtubule polymerization [1]. Unlike plinabulin, which is in phase III trials, these furan-diketopiperazine derivatives were developed based on co-crystal complex analysis of plinabulin derivatives, leading to the discovery that a 5-methyl or methoxymethyl substituent on a furan ring could successfully replace the alkyl group of imidazole to maintain cytotoxic activity [1]. This represents a key structural departure from previous assumptions that the tert-butyl moiety was essential for activity.

Mechanism of action Immunofluorescence Tubulin polymerization Colchicine site

Optimal Research Applications for Microtubule Inhibitor 7 (Compound 17p)


High-Potency Microtubule Disruption in Non-Small Cell Lung Cancer (NSCLC) Models

Given its exceptional potency (IC50 = 2.9 nM) against the NCI-H460 cell line, compound 17p is an ideal tool for investigating microtubule dynamics and mitotic arrest in NSCLC models [1]. It provides a 9-fold more potent alternative to the clinical-stage compound plinabulin, enabling studies at lower concentrations that may reduce off-target effects [1].

Probing Colchicine-Site Binding with a Structurally Optimized Scaffold

Compound 17p serves as a potent chemical probe for the colchicine binding site on tubulin. Its structure was rationally designed based on co-crystal data of plinabulin derivatives, and it demonstrates that a furan substituent can effectively replace the previously essential tert-butyl group [1]. This makes 17p a valuable reference compound for structure-activity relationship (SAR) studies aimed at developing next-generation microtubule inhibitors.

Comparative Efficacy Studies Across Multiple Cancer Histotypes

The broad activity profile of 17p (IC50 = 2.0 nM in BxPC-3 pancreatic cancer, 2.2 nM in HT-29 colon cancer) supports its use in comparative oncology research [1]. It can serve as a high-potency control or lead compound when benchmarking novel tubulin inhibitors across a panel of cell lines representing different cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Microtubule inhibitor 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.